1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol
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Overview
Description
1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a trimethoxyphenyl group attached to an octahydroisoquinoline core, which is further functionalized with a hydroxyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Medicine: The compound could be investigated for potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Trimethoxyphenyl Group: This step involves the use of a suitable reagent to introduce the trimethoxyphenyl group onto the isoquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions such as nucleophilic aromatic substitution (NAS) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield deoxygenated compounds.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trimethoxyphenyl)isoquinoline: Lacks the octahydro and hydroxyl groups.
1-(2,3,4-Trimethoxyphenyl)tetrahydroisoquinoline: Lacks the hydroxyl group and has fewer hydrogen atoms on the isoquinoline core.
Uniqueness
1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol is unique due to the presence of the octahydroisoquinoline core and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-21-14-8-7-12(16(22-2)17(14)23-3)15-13-6-4-5-9-18(13,20)10-11-19-15/h7-8,13,15,19-20H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBBFORVWWODCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3CCCCC3(CCN2)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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